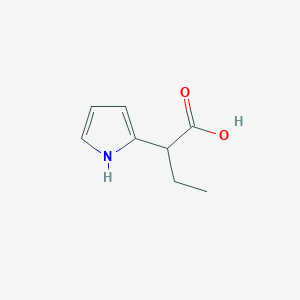

2-(1H-pyrrol-2-yl)butanoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-yl)butanoic acid |

InChI |

InChI=1S/C8H11NO2/c1-2-6(8(10)11)7-4-3-5-9-7/h3-6,9H,2H2,1H3,(H,10,11) |

InChI Key |

QQPQEHDEXUPVCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CN1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Pyrrol 2 Yl Butanoic Acid and Its Structural Analogues

Strategic Approaches to Pyrrole (B145914) Ring Functionalization for Butanoic Acid Incorporation

Classic pyrrole syntheses, discovered in the late 19th century, remain foundational in heterocyclic chemistry. Their adaptation for producing complex structures like 2-(1H-pyrrol-2-yl)butanoic acid involves the creative design of precursors that carry the butanoic acid chain, or a masked version of it, through the ring-forming reaction.

The Knorr pyrrole synthesis is a widely utilized reaction that traditionally involves the condensation of an α-amino-ketone with a β-ketoester or a similar compound with an activated methylene (B1212753) group. wikipedia.org The reaction is typically catalyzed by acid and proceeds at room temperature. wikipedia.org A significant challenge is the instability of α-amino-ketones, which tend to self-condense and are therefore usually prepared in situ from ketone oximes. wikipedia.org

To construct a pyrrole with a butanoic acid appendage at the 2-position, the starting materials must be modified accordingly. One conceptual approach involves using an α-amino ketone that already contains the desired side chain. For instance, a starting material like 3-amino-2-heptanone could be condensed with a β-ketoester. Subsequent hydrolysis and decarboxylation steps would be necessary to yield the final butanoic acid side chain.

A more versatile strategy involves derivatization of the resulting pyrrole. The classic Knorr synthesis can produce highly substituted pyrroles, such as diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, often called "Knorr's Pyrrole". wikipedia.org The methyl group at the 5-position can be oxidized to a carboxylic acid using reagents like sulfuryl chloride, demonstrating a post-synthesis functionalization route to introduce an acidic chain. wikipedia.org

| Starting Material 1 | Starting Material 2 | Key Feature for Butanoic Acid Incorporation |

| α-Amino-ketone (e.g., from a hexanone oxime derivative) | β-Ketoester | The butanoic acid chain is built into the α-amino-ketone backbone. |

| Ethyl 2-oximinoacetoacetate | β-Ketoester with an extended alkyl chain | The butanoic acid precursor is part of the non-aminated ketoester. |

| Two equivalents of ethyl acetoacetate | Zinc/Acetic Acid | Post-synthesis modification of an alkyl group on the formed pyrrole ring. wikipedia.org |

The Hantzsch pyrrole synthesis provides another versatile route, reacting a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net This method is particularly useful for preparing pyrroles with specific substitution patterns. wikipedia.org The mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.orgquimicaorganica.org

For the synthesis of pyrrole-butanoic acid structures, the butanoic acid chain (or a protected ester equivalent) must be incorporated into one of the three key reactants. A plausible strategy would involve using a custom β-ketoester, for example, an ester of 2-formylhexanoic acid. This starting material contains the necessary β-carbonyl functionality for the Hantzsch reaction and the four-carbon chain required for the butanoic acid side group. Reaction with ammonia and an α-haloketone like chloroacetone (B47974) would lead to a pyrrole ring with the desired butanoic acid ester side chain at the 2-position, which can be subsequently hydrolyzed.

Extensions of the Hantzsch synthesis have been used to obtain ethyl esters of various 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. researchgate.net This demonstrates the method's tolerance for alkyl groups on the starting materials, which is essential for incorporating the butanoic acid chain.

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Intermediate |

| β-Ketoester (with butanoic acid chain) | α-Haloketone | Ammonia | Pyrrole with butanoic acid ester at C2/C3 |

| β-Ketoester | α-Haloketone (with butanoic acid chain) | Ammonia | Pyrrole with butanoic acid ester at C4/C5 |

| Ethyl acetoacetate | Chloroacetone | 2-Amino-hexanoic acid ester | N-substituted pyrrole with a butanoic acid side chain |

The Paal-Knorr synthesis is arguably the most direct method for forming a pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization and dehydration sequence to yield the aromatic pyrrole. wikipedia.org

The critical factor for synthesizing this compound via this method is the availability of the corresponding 1,4-dicarbonyl precursor. In this case, a compound like 3-formyl-4-oxo-heptanoic acid (or its ester) would be required. The reaction of this dicarbonyl with ammonia would directly yield the target molecule after cyclization.

The versatility of the Paal-Knorr reaction has led to numerous modifications aimed at improving reaction conditions and yields. rgmcet.edu.in While early methods often required harsh conditions like prolonged heating, modern variants use a range of catalysts to facilitate the transformation under milder conditions. rgmcet.edu.in These include Brønsted or Lewis acids, and more recently, environmentally benign catalysts. rgmcet.edu.inuctm.edu The reaction has proven robust enough for applications in bioconjugation, where it is used to label proteins by reacting 1,4-diketone probes with lysine (B10760008) residues under physiological conditions. nih.gov

| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst Examples | Key Advantage |

| 3-Formyl-4-oxo-heptanoic acid ester | Ammonia / Ammonium (B1175870) Hydroxide | Acetic Acid organic-chemistry.org | Direct formation of the C-substituted pyrrole. |

| Hexane-2,5-dione | 2-Aminobutanoic acid | Bismuth Nitrate (B79036), Metal Triflates uctm.edu | Forms an N-substituted pyrrole. |

| Various 1,4-diketones | Primary amines | Silica (B1680970) sulfuric acid, Deep eutectic solvents rgmcet.edu.inuctm.edu | Greener, more efficient synthesis. |

The Clauson–Kaas reaction is a well-established method for synthesizing N-substituted pyrroles. nih.govbeilstein-journals.org The classic approach involves reacting a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF) in the presence of an acid catalyst, such as acetic acid. nih.govbeilstein-journals.org The mechanism begins with the hydrolysis of DMTHF to an activated intermediate, which then condenses with the primary amine to form the pyrrole ring. researchgate.net

This reaction is specifically suited for incorporating a substituent onto the pyrrole nitrogen. To synthesize a pyrrole with a butanoic acid chain using this method, the amine starting material must contain the acid moiety. For example, reacting 4-aminobutanoic acid or its corresponding ester with 2,5-dimethoxytetrahydrofuran would yield 4-(pyrrol-1-yl)butanoic acid.

Significant research has focused on optimizing the Clauson–Kaas reaction, moving towards greener and more efficient protocols. beilstein-journals.orgnih.gov These modifications include the use of various catalysts like bismuth nitrate, ZrOCl₂, and nicotinamide, as well as alternative energy sources like microwave irradiation. beilstein-journals.orgresearchgate.net Reactions have been successfully carried out in environmentally friendly solvents like water or under solvent-free conditions. beilstein-journals.org A modified procedure using an acetate (B1210297) buffer at room temperature allows for the synthesis of acid- or heat-sensitive N-substituted pyrroles in high yield. researchgate.net

| Amine Starting Material | Pyrrole Source | Catalyst/Conditions | Product Type |

| 4-Aminobutanoic acid ester | 2,5-Dimethoxytetrahydrofuran | Acetic Acid (reflux) beilstein-journals.org | N-substituted pyrrole |

| Various primary amines | 2,5-Dimethoxytetrahydrofuran | L-(+)-tartaric acid-choline chloride (DES) beilstein-journals.org | N-substituted pyrrole |

| Aminophenol hydrochlorides | 2,5-Dimethoxytetrahydrofuran | Nicotinamide beilstein-journals.orgbeilstein-journals.org | N-substituted pyrrole |

| Aromatic amines | 2,5-Dimethoxytetrahydrofuran | Mn(NO₃)₂·4H₂O (Microwave) researchgate.net | N-substituted pyrrole |

Modern organic synthesis has seen a significant shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical stoichiometric reactions. The construction of pyrrole-butanoic acids has benefited from these advancements, with new catalysts being developed for both classic reactions and novel synthetic pathways.

A catalytic version of the Knorr pyrrole synthesis has been developed using a manganese (Mn) catalyst. organic-chemistry.org This method facilitates the dehydrogenative coupling of 1,2- or 1,3-amino alcohols with keto esters, producing highly functionalized pyrroles and pyridines with hydrogen gas as the only byproduct. organic-chemistry.org This approach is notable for its sustainability and ability to use stable, readily available starting materials, overcoming a key limitation of the traditional Knorr synthesis. organic-chemistry.org For the synthesis of this compound, one could envision using a keto ester derived from butanoic acid and an appropriate amino alcohol.

In the realm of the Paal-Knorr synthesis, a variety of "green" catalysts have been introduced to replace harsh acidic conditions. rgmcet.edu.in These include recyclable heterogeneous catalysts like silica sulfuric acid and various metal triflates that can promote the reaction, sometimes in solvent-free media. rgmcet.edu.inuctm.edu Organocatalysis has also emerged as a powerful tool, with small organic molecules being used to catalyze pyrrole formation. nih.gov For instance, nanoparticle-supported organocatalysts have been used for Paal–Knorr condensations in water under microwave irradiation, achieving high yields in short reaction times. nih.gov

Direct functionalization of the pyrrole ring represents another modern approach. Iron-containing catalysts have been used for the alkoxycarbonylation of pyrrole with carbon tetrachloride and alcohols to produce pyrrole-2-carboxylic acid esters in high yield. researchgate.net While this specific reaction introduces an ester, the underlying principle of catalytic C-H activation and functionalization could be adapted to introduce longer alkyl-acid chains, providing a more atom-economical route to the target compound.

Modern Catalytic Methods in Pyrrole-Butanoic Acid Construction

Organocatalytic Synthesis of Pyrroles and Relevance to Butanoic Acid Incorporation

Organocatalysis has become a significant tool for constructing diverse heterocyclic scaffolds, offering a metal-free and environmentally conscious alternative to traditional methods. rsc.org The synthesis of the pyrrole ring, a core component of many natural products and pharmaceuticals, has benefited greatly from this approach. rsc.org

A prominent organocatalytic method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org This reaction can be effectively catalyzed by various organocatalysts, including naturally occurring, biodegradable organic acids like citric acid, tartaric acid, and malonic acid. nih.gov Other successful organocatalysts include vitamin B1 and squaric acid, which can promote the reaction under mild conditions, often in green solvents like water or ethanol, or even under solvent-free conditions. nih.gov

The relevance of these methods to the synthesis of this compound lies in the strategic selection of the 1,4-dicarbonyl precursor. By employing a 1,4-dicarbonyl compound that already contains the butanoic acid side chain (or a protected precursor), the pyrrole ring can be constructed around this pre-existing functional group. For instance, a suitably substituted heptane-2,5-dione derivative bearing a carboxylic acid at the appropriate position could, in principle, be cyclized with ammonia or an amine to yield the target structure. The mild conditions and high functional group tolerance of many organocatalytic systems make them ideal for such a strategy, minimizing the risk of unwanted side reactions involving the carboxylic acid moiety. nih.gov

Metal-Catalyzed Cycloadditions and Annulations for Pyrrole Core Formation

Transition metal-catalyzed reactions, particularly cycloadditions and annulations, provide powerful and highly regioselective pathways for forming the pyrrole core. sioc-journal.cnsioc-journal.cn These methods are advantageous due to their efficiency, atom economy, and the ability to control the substitution pattern of the resulting pyrrole ring with high precision, which is crucial for the synthesis of specifically substituted compounds like this compound. sioc-journal.cnsioc-journal.cn

Various cycloaddition strategies are employed, including [3+2], [4+1], and [2+2+1] cycloadditions, utilizing a range of transition metals such as rhodium, copper, palladium, and iron. sioc-journal.cnnih.govnih.gov For instance, the synthesis of pyrrole-2-carboxylates, which are structurally analogous to the target butanoic acid derivative, has been extensively studied using these methods. sioc-journal.cnsioc-journal.cn Rhodium-catalyzed cyclopropanations of alkenes with diazocarbonyl compounds can lead to cyclopropanes that serve as precursors for further transformations into heterocyclic systems. wikipedia.org Similarly, copper-catalyzed 1,3-dipolar cycloaddition reactions are a common route to highly functionalized pyrroles. sioc-journal.cn

Decarboxylative cycloadditions also represent an efficient strategy. These reactions can form C-C bonds and construct the heterocyclic ring in a single step from readily available starting materials. nih.gov The high regioselectivity of these metal-catalyzed methods ensures that the desired isomer is formed, a critical consideration when targeting the 2-substituted pyrrole structure.

Table 1: Examples of Metal-Catalyzed Reactions for Pyrrole Synthesis

| Reaction Type | Metal Catalyst | Precursors | Relevance |

|---|---|---|---|

| [3+2] Cycloaddition | Copper (Cu), Rhodium (Rh) | Diazo compounds, α-imino acid esters | High regioselectivity for 2,4- and 2,5-substituted pyrroles. |

| [4+1] Cycloaddition | Iron (Fe) | Dienones, isocyanides | Access to polysubstituted pyrroles. |

| [2+2+1] Cycloaddition | Rhodium (Rh) | Alkynes, isocyanides | Convergent synthesis of complex pyrroles. |

Multicomponent Reactions (MCRs) for Diverse Pyrrole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are a cornerstone of modern synthetic chemistry. rsc.orgrsc.org They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules from simple starting materials. rsc.orgresearchgate.net

The Hantzsch pyrrole synthesis is a classic example of an MCR, traditionally involving the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole. wikipedia.orgresearchgate.net This method has been adapted for solid-phase synthesis, allowing for the efficient production and purification of pyrrole-3-carboxamides. nih.gov The versatility of MCRs allows for the incorporation of a butanoic acid moiety by designing one of the starting components to carry this functional group, likely in a protected form.

Recent advancements have expanded the scope of MCRs for pyrrole synthesis. For example, a solid-phase MCR has been developed that uses the amino acid Lysine as the nitrogen source, along with β-nitrostyrenes and 1,3-dicarbonyl compounds, catalyzed by iron(III) chloride under microwave irradiation. nih.gov This highlights the potential to use readily available, complex starting materials to build the pyrrole ring. One-pot α-amidoalkylation reactions have also been used to synthesize new pyrrole derivatives in high yields (55-95%). researchgate.net The convergence and operational simplicity of MCRs make them a highly attractive strategy for the synthesis of functionalized pyrroles like this compound. rsc.orgresearchgate.net

Targeted Synthesis of Specific this compound Structures

Synthesis of Pyrrolo[3,4-c]pyrrole (B14788784) Butanoic Acid Derivatives

The pyrrolo[3,4-c]pyrrole core is a significant structural motif, particularly in the field of materials science, where its dione (B5365651) derivatives (DPP dyes) are used in polymer semiconductors. rsc.orgresearchgate.net The synthesis of this fused bicyclic system can be approached through several methods, often involving the annulation of a pyrrole ring onto a pre-existing pyrrole or the tandem closure of both rings. researchgate.net

One common strategy involves the reaction of 1,4-diketo-3,6-diarylpyrrolo[3,4-c]pyrroles with reagents that introduce substituents onto the nitrogen atoms. For instance, N-substituted derivatives can be prepared by reacting the parent pyrrolo[3,4-c]pyrrole with a compound carrying a suitable leaving group in an organic solvent. google.com To synthesize a butanoic acid derivative, one could employ a reagent like an ethyl 4-bromobutanoate, followed by hydrolysis of the ester to the carboxylic acid.

More complex, fused systems like pyrrolo[3,4-c]quinoline-1,3-diones have been synthesized via multicomponent reactions involving isatin, diketene, and primary amines, showcasing a straightforward approach to these scaffolds. nih.govresearchgate.net Although direct synthesis of a pyrrolo[3,4-c]pyrrole butanoic acid is not prominently documented, the existing methodologies for N-alkylation and ring construction provide a clear blueprint. A plausible route would be the N-alkylation of a pre-formed pyrrolo[3,4-c]pyrrole-1,3-dione with a protected 4-halobutanoic acid derivative, followed by deprotection.

Synthesis via Functionalized Butanoic Acid Precursors

A highly effective and direct strategy for synthesizing this compound involves constructing the pyrrole ring using a precursor that already contains the butanoic acid chain. This approach ensures the correct placement of the side chain from the outset.

The Paal-Knorr synthesis is exceptionally well-suited for this strategy. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction condenses a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. alfa-chemistry.comwenxuecity.com To obtain the target molecule, one would start with a 1,4-dicarbonyl compound that has a protected butanoic acid group at the appropriate position. For example, the reaction of ethyl 3-acetyl-6-oxoheptanoate with ammonia would, after cyclization and dehydration, yield the ethyl ester of 2-(5-methyl-1H-pyrrol-2-yl)butanoic acid, which could then be hydrolyzed. While the Paal-Knorr synthesis is robust, a key limitation can be the accessibility of the required 1,4-dicarbonyl precursors. alfa-chemistry.com

Another relevant example comes from the synthesis of pyrrole-cinnamic acid hybrids, where a pre-formed pyrrole derivative is coupled with cinnamoyl chloride. mdpi.com A similar acylation or alkylation approach could be envisioned starting with a pyrrole and a functionalized four-carbon chain. Furthermore, studies on the Maillard reaction between glucose and γ-aminobutyric acid have shown the formation of γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, demonstrating that pyrrole-alkanoic acids can be formed from functionalized precursors under relatively simple conditions. mdpi.com

Biomass-Derived Routes to Pyrrole-Carboxylic Acids from 3,4-Dihydroxyketones

In the drive towards sustainable chemistry, utilizing biomass as a feedstock for valuable chemicals is a primary goal. A novel and green route has been developed for the synthesis of N-substituted pyrrole-2-carboxylic acids and pyrrole-2,5-dicarboxylic acids from 3,4-dihydroxyketones. researchgate.netnih.gov These ketone precursors can be prepared from glucose via the intermediate D-glucarate, making this a sustainable pathway from renewable resources. researchgate.net

This method stands in contrast to many traditional pyrrole syntheses that require harsh conditions and harmful solvents. nih.gov The conversion of 3,4-dihydroxyketones to pyrrole derivatives proceeds under mild conditions in water, reacting with a variety of primary amines or aqueous ammonium chloride. researchgate.net This process has been successfully applied to produce pyrroles with a range of N-substituents, including alkyl, phenyl, and alcohol groups, with yields reaching up to 20%. researchgate.netnih.gov

A significant advancement in this area is the development of a continuous chemo-enzymatic system. This process first uses an immobilized enzyme (D-glucarate dehydratase) to catalyze the conversion of D-glucarate to the 3,4-dihydroxyketone intermediate. This intermediate is then directly converted into the pyrrole acid derivatives in a subsequent chemical step within a continuous flow system. researchgate.netnih.gov This integrated approach opens new possibilities for efficient and sustainable industrial production of pyrrole-carboxylic acids, which are direct precursors or close structural analogues of this compound.

Table 2: Synthesis of N-Substituted Pyrrole Acids from 3,4-Dihydroxyketone (5-Kdg) and Various Amines

| Amine Reactant | Temperature (°C) | Crude Product Yield (%) |

|---|---|---|

| Isopropylamine | 70 | ~12% |

| Isopropylamine | 80 | ~15% |

| Isopropylamine | 95 | ~18% |

| Methylamine | 70 | ~15% |

| Methylamine | 80 | ~18% |

| Methylamine | 95 | ~20% |

Data adapted from research on reactions of 5-Keto-4-deoxy-D-glucarate (5-Kdg) with amines. researchgate.net

Green Chemistry Principles in the Synthesis of Pyrrole-Butanoic Acid Scaffolds

The development of synthetic methodologies for pyrrole-containing compounds, including the this compound scaffold, is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical processes that minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency. semanticscholar.org The focus has shifted towards creating cleaner, safer, and more efficient routes for preparing these valuable heterocyclic compounds. semanticscholar.org This involves the use of environmentally benign solvents, novel catalytic systems, and alternative energy sources to drive reactions. semanticscholar.orgcambridgescholars.com

Solvent-Free and Aqueous Medium Reaction Conditions

A significant advancement in the green synthesis of pyrrole scaffolds is the move away from conventional volatile organic solvents towards solvent-free conditions or the use of water as a reaction medium. semanticscholar.orgijcea.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Multi-component reactions (MCRs) are particularly well-suited for aqueous synthesis. For instance, the synthesis of functionalized pyrroles has been successfully achieved through a four-component domino reaction involving arylglyoxals, acetylacetone, indole, and aliphatic amines in water at 60 °C without the need for a catalyst. researchgate.net Similarly, reactions using arylglyoxals, 1,3-diketones, and enaminoketones have been conducted in water or water-ethanol mixtures, with products isolated through simple filtration, thereby minimizing waste. nih.gov The use of deep eutectic solvents (DES), which can also act as organocatalysts, represents another aqueous-based strategy that allows for stable yields over several reaction cycles. nih.gov

Solvent-free, or solid-state, reactions offer further environmental benefits by eliminating the solvent entirely, which simplifies work-up procedures, reduces waste, and can lead to higher yields and selectivity. An eco-friendly synthesis of tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole derivatives was developed via the condensation of amines, alkylpropiolates, and ninhydrin (B49086) at room temperature without any solvent or catalyst. ijcea.org This approach highlights the potential for cost-effective and environmentally benign production of complex pyrrole systems. ijcea.org

Interactive Table 1: Examples of Solvent-Free and Aqueous Synthesis of Pyrrole Scaffolds

| Reaction Type | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Three-component | None | Water / Water-Ethanol | Heating | Polyfunctionalized Pyrroles | Not Specified | researchgate.netnih.gov |

| Four-component | None | Water | 60 °C | Indolylpyrrole Derivatives | Not Specified | researchgate.net |

| Three-component | None | Solvent-Free | Room Temp | Indeno[1,2-b]pyrroles | "Acceptive" | ijcea.org |

| Paal-Knorr | Choline Chloride/Urea | Deep Eutectic Solvent | 80 °C | N-Substituted Pyrroles | 56-99 | nih.govrsc.org |

| Paal-Knorr | L-tryptophan | Solvent-Free | 70 °C | N-Substituted Pyrroles | 86-97 | nih.gov |

| Clauson-Kaas | Squaric Acid | Aqueous Medium | 60 °C | N-Substituted Pyrroles | 85-97 | nih.govrsc.org |

Alternative Catalytic Systems and Microwave-Assisted Approaches

The exploration of alternative catalysts and energy sources like microwave irradiation has revolutionized the synthesis of pyrrole derivatives, offering rapid, efficient, and clean reaction pathways. cambridgescholars.comnih.gov

Alternative Catalysts: Catalysis is a cornerstone of green chemistry, and the development of reusable and non-toxic catalysts is a primary goal.

Heterogeneous Catalysts: Solid acid catalysts like K-10 montmorillonite (B579905) clay and silica sulfuric acid are highly effective for pyrrole synthesis. nih.govbeilstein-journals.orgnih.gov K-10 montmorillonite has been used under microwave irradiation in solvent-free conditions to produce N-substituted pyrroles in high yields (83–95%). beilstein-journals.orgnih.gov Its advantages include high stability, strong acidity, large surface area, and recyclability. nih.govbeilstein-journals.org

Organocatalysts: Small organic molecules can serve as effective, metal-free catalysts. Natural amino acids like L-tryptophan and other simple molecules like saccharin (B28170) and squaric acid have been employed to catalyze the Paal-Knorr synthesis of N-substituted pyrroles under mild, often solvent-free, conditions. nih.gov

Biocatalysts: Enzymes offer high selectivity under mild conditions. The use of transaminases (ATAs) for the amination of α-diketones in a Knorr-type pyrrole synthesis is an example of a biocatalytic green approach, although it requires careful pH control. nih.gov

Nanocatalysts: Bismuth nitrate supported on a solid phase has been used as a catalyst for pyrrole synthesis under ultrasound irradiation in solvent-free conditions, yielding excellent results (76-99%). nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating. cambridgescholars.combeilstein-journals.org This technique is highly compatible with green chemistry principles, especially when combined with solvent-free conditions or benign solvents like water or ethanol. cambridgescholars.com

The synthesis of pyrrolo[1,2-a]quinoxalines has been achieved via a one-pot, three-component microwave-assisted method that offers short reaction times and reduced solvent consumption. lew.ro Similarly, a four-component reaction to produce substituted pyrroles was carried out under solvent-free, microwave-irradiated conditions using chitosan (B1678972) as a biodegradable organocatalyst, achieving yields of 76-91%. rsc.org The Pictet-Spengler reaction for synthesizing the pyrroloquinoxaline core has also been efficiently catalyzed by p-dodecylbenzene sulphonic acid (p-DBSA) in water or ethanol, with reactions completing in as little as 15 minutes at room temperature. researchgate.net These methods provide direct and facile access to complex pyrrole scaffolds with minimal environmental impact. lew.ro

Interactive Table 2: Alternative Catalytic and Microwave-Assisted Synthesis of Pyrrole Scaffolds

| Method | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Microwave-Assisted | K-10 Montmorillonite | Solvent-Free | 100 °C | N-Substituted Pyrroles | 83-95 | beilstein-journals.orgnih.gov |

| Microwave-Assisted | Chitosan | Solvent-Free | Heating | Polysubstituted Pyrroles | 76-91 | rsc.org |

| Microwave-Assisted | None | Water | 80 °C, 15 min | Hydantoins | 34-89 | beilstein-journals.org |

| Ultrasound-Assisted | Bismuth Nitrate | Solvent-Free | Room Temp | N-Substituted Pyrroles | 76-99 | nih.gov |

| Conventional | Saccharin | Methanol | Room Temp, 30 min | N-substituted 2,5-dimethylpyrroles | Good-Excellent | nih.gov |

| Conventional | Gold-catalyzed | Not Specified | Heating | Substituted Pyrroles | Not Specified | elsevierpure.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Pyrrol 2 Yl Butanoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-(1H-pyrrol-2-yl)butanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR would provide a detailed map of the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the butanoic acid chain. The pyrrole ring protons typically appear in the aromatic region, while the aliphatic protons of the butanoic acid chain will be found at higher field (lower ppm values). The acidic proton of the carboxyl group is anticipated to be a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, due to its acidic nature and participation in hydrogen bonding. libretexts.org

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H (Carboxyl) | 10.0 - 12.0 | broad singlet | - |

| H-5 (Pyrrole) | ~6.8 | triplet | ~2.5 |

| H-3 (Pyrrole) | ~6.7 | triplet | ~2.5 |

| H-4 (Pyrrole) | ~6.1 | triplet | ~2.5 |

| H-α (Butanoic Acid) | ~4.5 | triplet | ~7.0 |

| H-β (Butanoic Acid) | ~2.0 | multiplet | ~7.0, ~7.4 |

| H-γ (Butanoic Acid) | ~1.0 | triplet | ~7.4 |

| NH (Pyrrole) | 8.0 - 9.0 | broad singlet | - |

Note: Predicted values are based on analogous structures like pyrrole-2-carboxylic acid and butanoic acid. Actual experimental values may vary.

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is expected at the lowest field, typically above 170 ppm. libretexts.org The sp² hybridized carbons of the pyrrole ring will resonate in the aromatic region, while the sp³ carbons of the butanoic acid chain will appear at higher fields.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | ~175 |

| C-2 (Pyrrole) | ~130 |

| C-5 (Pyrrole) | ~118 |

| C-3 (Pyrrole) | ~110 |

| C-4 (Pyrrole) | ~108 |

| C-α (Butanoic Acid) | ~55 |

| C-β (Butanoic Acid) | ~30 |

| C-γ (Butanoic Acid) | ~13 |

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Assignment

The α-carbon of the butanoic acid chain in this compound is a chiral center. Therefore, this compound can exist as a pair of enantiomers. Advanced NMR techniques are crucial for the determination of the stereochemistry of such molecules, often through the use of chiral solvating agents or by derivatization to form diastereomers.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to establish through-space proximity between protons, which can help in confirming the conformation of the molecule. For a comprehensive stereochemical assignment, two-dimensional NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be essential to definitively assign all proton and carbon signals. In the presence of a chiral auxiliary, the NMR spectra of the resulting diastereomers would exhibit distinct chemical shifts, allowing for the determination of enantiomeric purity. nih.gov

Vibrational Spectroscopy for Molecular Structure and Conformational Studies

Infrared (IR) and Raman Spectroscopic Analysis

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid and pyrrole moieties. A very broad absorption band in the region of 2500-3300 cm⁻¹ is anticipated due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxylic acid will likely appear as a strong band around 1710 cm⁻¹. libretexts.org The N-H stretching of the pyrrole ring is expected around 3300-3400 cm⁻¹. The C-H stretching vibrations of the pyrrole ring and the aliphatic chain will be observed in the 2850-3100 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum, expected in the 1300-1600 cm⁻¹ region. The symmetric C=O stretching of the dimerized carboxylic acid may also be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak |

| N-H stretch | 3300-3400 (medium) | Medium |

| C-H stretch (aromatic) | 3000-3100 (medium) | Strong |

| C-H stretch (aliphatic) | 2850-2960 (medium) | Strong |

| C=O stretch (dimer) | ~1710 (strong) | Medium |

| C=C stretch (pyrrole) | 1300-1600 (medium) | Strong |

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

Analysis of Hydrogen Bonding and Dimer Formation

Carboxylic acids have a strong tendency to form cyclic dimers in the solid state and in non-polar solvents through intermolecular hydrogen bonding between their carboxyl groups. libretexts.org Studies on the closely related pyrrole-2-carboxylic acid have confirmed the formation of such dimers in the crystalline state, often characterized by an R²₂(8) graph-set motif. mdpi.comiucr.org It is highly probable that this compound also exists as a hydrogen-bonded dimer. This dimerization would significantly influence the O-H and C=O stretching frequencies in the IR spectrum, causing a broadening and red-shifting of the O-H band and a lowering of the C=O frequency compared to the monomeric form. libretexts.org Additionally, the N-H group of the pyrrole ring can also participate in hydrogen bonding, potentially forming chains or more complex networks in the solid state, as observed in other 2-substituted pyrrole derivatives. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (153.18 g/mol for C₈H₁₁NO₂). nih.gov

The fragmentation of the molecular ion is expected to occur at the weakest bonds and lead to the formation of stable fragments. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). youtube.com For this compound, cleavage of the bond between the α-carbon and the pyrrole ring would also be a likely fragmentation pathway, leading to the formation of a stable pyrrole-containing cation. The fragmentation of the butanoic acid side chain could proceed through successive losses of alkyl fragments. Studies on 2-substituted pyrroles have shown that the fragmentation pathways are significantly influenced by the nature of the side-chain. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 153 | [C₈H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 136 | [C₈H₁₀NO]⁺ | Loss of OH radical |

| 108 | [C₅H₆N-CH-CH₂CH₃]⁺ | Loss of COOH radical |

| 81 | [C₄H₅N-CH₂]⁺ | Cleavage of the butanoic acid chain |

| 67 | [C₄H₅N]⁺ | Pyrrole ring |

Note: These are predicted fragmentation patterns based on general principles and data from similar compounds. The relative abundances of the fragments would depend on the ionization energy.

X-ray Diffraction for Solid-State Structural Characterization

A comprehensive search of scientific literature and chemical databases has revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles as determined by X-ray crystallography could not be located.

While crystallographic data for structurally related compounds, such as pyrrole-2-carboxylic acid and various N-substituted pyrrole derivatives, are available, these are not directly applicable to the specific molecular and crystal structure of this compound. uni-regensburg.deuq.edu.aunih.govresearchgate.netwikipedia.org The substitution pattern on the pyrrole ring and the nature of the carboxylic acid side chain significantly influence the solid-state packing and intermolecular interactions, making direct extrapolation of structural parameters from related molecules unreliable.

For a definitive solid-state structural characterization of this compound, experimental determination via single-crystal X-ray diffraction would be necessary. Such an analysis would provide precise atomic coordinates and reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any hydrogen bonding networks involving the carboxylic acid and pyrrole N-H groups.

Computational and Theoretical Investigations of 2 1h Pyrrol 2 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the properties of molecules. For 2-(1H-pyrrol-2-yl)butanoic acid, these methods elucidate the interplay between the electron-rich pyrrole (B145914) ring and the flexible butanoic acid substituent.

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of molecular systems. Studies on analogous compounds, particularly pyrrole-2-carboxylic acid (PCA), using DFT methods like B3LYP with a 6-311+G(d) basis set, offer a reliable model for understanding the core structure of this compound. researchgate.netacs.org

In these models, the pyrrole ring maintains its characteristic planarity. The geometry of the carboxylic acid group relative to the pyrrole ring is a key feature. The addition of the ethyl group at the alpha-carbon in this compound introduces further degrees of freedom but is not expected to significantly alter the fundamental bond lengths and angles of the pyrrole-carboxylic acid core. The primary geometric variables would be the torsion angles defining the orientation of the butanoic acid chain.

Table 1: Representative Geometric Parameters for Pyrrole-2-Carboxylic Acid (PCA) as an Analog, Calculated via DFT (B3LYP/6-311+G(d)) Data extrapolated from studies on PCA.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-C (Pyrrole-COOH) | ~1.46 Å |

| Bond Angle | O=C-O | ~122° |

| Bond Angle | C-C-N (in ring) | ~108° |

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netufla.br For pyrrole derivatives, the HOMO is typically localized on the electron-rich pyrrole ring, indicating it is the primary site for electrophilic attack. The LUMO is generally distributed across the π-conjugated system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on various pyrrole derivatives show that substitutions on the ring can modulate this gap, thereby fine-tuning the molecule's reactivity. researchgate.net

Table 2: Illustrative FMO Properties for Pyrrole Derivatives from Computational Studies Values are representative and vary based on the specific derivative and computational method.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implication |

| Pyrrole | ~ -5.6 | ~ 0.8 | ~ 6.4 | High stability |

| Substituted Pyrrole | ~ -5.2 | ~ -1.6 | ~ 3.6 | Higher reactivity researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, hybridization, and the stabilizing effects of orbital interactions within a molecule. researchgate.netmdpi.com For this compound, NBO analysis would reveal significant intramolecular interactions. These include hyperconjugative effects between the lone pair electrons of the pyrrole nitrogen and the adjacent σ* antibonding orbitals, as well as interactions between the π-system of the ring and the butanoic acid side chain.

A key feature of pyrrole-containing structures is their capacity for hydrogen bonding. The N-H group of the pyrrole ring is a potent hydrogen bond donor, while the carbonyl oxygen of the butanoic acid is a strong acceptor. NBO analysis can quantify the strength of these interactions. Studies on PCA dimers show that two molecules can form a stable cyclic structure via N-H···O=C hydrogen bonds. researchgate.netacs.org This intermolecular interaction is a critical factor in the solid-state structure and physical properties of such compounds. The donor-acceptor interaction energy, E(2), calculated in NBO analysis, quantifies the stabilization energy from these bonds. researchgate.net

Computational chemistry can accurately predict thermodynamic properties such as the standard enthalpy of formation (ΔfH°). Experimental studies have determined the thermodynamic properties for pyrrole itself. acs.org For a derivative like this compound, these values can be reliably estimated using high-level computational methods. The energetic effect of adding a carboxylic acid functional group to a heterocyclic ring has been studied, providing a basis for these predictions. acs.org Such calculations are vital for understanding the compound's stability and energy content.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butanoic acid side chain makes conformational analysis essential for understanding the molecule's behavior. The structure of this compound is defined by several key rotatable bonds, primarily the bond connecting the pyrrole ring to the side chain and the C-C bonds within the chain itself.

Studies on related 2-acylpyrroles and pyrrole-2-carboxylic acid have shown that rotation around the bond linking the substituent to the ring leads to distinct conformers, often designated as s-cis (or syn) and s-trans (or anti). researchgate.netlongdom.org In the syn conformer, the carbonyl group of the acid is oriented toward the pyrrole nitrogen, a conformation that can be stabilized by the formation of cyclic, hydrogen-bonded dimers. The anti conformer points away from the ring nitrogen. Mapping the potential energy surface by systematically rotating these bonds would identify the global and local energy minima, revealing the most stable three-dimensional structures of the molecule and the energy barriers between them.

Molecular Docking and Protein-Ligand Interaction Simulations for Pyrrole-Butanoic Acid Derivatives

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein. Numerous studies have explored pyrrole derivatives as inhibitors for a wide range of biological targets, including enzymes and receptors implicated in cancer, neurodegenerative diseases, and infectious diseases. nih.govmdpi.comnih.gov

These docking studies reveal common interaction patterns for pyrrole-based ligands:

Hydrogen Bonding: The pyrrole N-H group frequently acts as a hydrogen bond donor, while the carbonyl oxygen and hydroxyl group of the butanoic acid can act as both donors and acceptors. mdpi.com

Hydrophobic and π-Interactions: The aromatic pyrrole ring often engages in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. mdpi.com

Salt Bridges: The deprotonated carboxylate of the butanoic acid can form strong ionic interactions (salt bridges) with positively charged residues such as lysine (B10760008) and arginine.

Simulations of various pyrrole-butanoic acid derivatives and related structures in different protein active sites demonstrate their versatility as scaffolds for drug design. The specific orientation and binding affinity are determined by the substitution pattern on the pyrrole ring and the nature of the side chain. nih.govfarmaciajournal.com

Table 3: Summary of Molecular Docking Studies on Bioactive Pyrrole Derivatives This table summarizes general findings from multiple studies on different pyrrole derivatives.

| Protein Target Class | Pyrrole Derivative Type | Key Interacting Residues (Examples) | Dominant Interaction Types |

| Kinases (e.g., EGFR, CDK2) | Fused 1H-Pyrroles | Met, Lys, Asp, Leu | H-bonds, Hydrophobic Interactions nih.gov |

| Monoamine Oxidase B (MAO-B) | Pyrrole-based Schiff Bases | Tyr, Ile, Phe | π-π Stacking, Hydrophobic Cage mdpi.comfarmaciajournal.com |

| MmpL3 (Tuberculosis) | Pyrrole-2-carboxamides | Phe, Ala, Ile, Gly | H-bonds, Hydrophobic Interactions nih.gov |

| Breast Cancer Targets (e.g., ERα) | General Pyrrole Derivatives | Arg, Glu, His, Leu | H-bonds, Hydrophobic Interactions nih.gov |

Advanced Computational Methods for Reaction Mechanism Elucidation

Advanced computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of chemical reactions. For the synthesis of this compound, a plausible and widely used method is the Paal-Knorr pyrrole synthesis. researchgate.netwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org Computational studies have provided deep insights into the mechanistic details of this classical reaction, which can be extrapolated to the synthesis of our target molecule. researchgate.netrsc.org

The Paal-Knorr synthesis is believed to proceed through one of two primary mechanistic pathways: a hemiaminal cyclization pathway or an enamine cyclization pathway. researchgate.net DFT calculations have been employed to map the potential energy surfaces for both routes to determine the most energetically favorable mechanism. researchgate.net

Key Intermediates and Transition States in a Plausible Paal-Knorr Synthesis of this compound:

A hypothetical Paal-Knorr synthesis for this compound would involve the reaction of a γ-keto acid, such as 3-formyl-4-oxoheptanoic acid, with ammonia. Computational modeling can be used to investigate the following key steps:

Nucleophilic Attack: The initial step involves the nucleophilic attack of the amine (ammonia) on one of the carbonyl groups of the 1,4-dicarbonyl precursor.

Hemiaminal Formation: This attack leads to the formation of a hemiaminal intermediate. researchgate.netrgmcet.edu.in

Cyclization: The crucial ring-closing step can occur via the cyclization of the hemiaminal. researchgate.net

Dehydration: A series of dehydration steps then lead to the final aromatic pyrrole ring. researchgate.netrsc.org

Computational studies on similar systems have shown that the hemiaminal cyclization pathway is generally the preferred route, both in the gas phase and in solution. researchgate.net The rate-determining step is often the cyclization of the hemiaminal intermediate. researchgate.netrgmcet.edu.in

Role of Catalysts and Solvents:

Computational models can also elucidate the role of catalysts and solvents in the reaction. For instance, weak acids are known to accelerate the Paal-Knorr reaction. organic-chemistry.org DFT calculations can model the protonation of carbonyl groups and the stabilization of transition states by the catalyst. rsc.org The explicit participation of water molecules in mediating proton transfer steps has also been shown to be crucial in lowering the activation energy barriers for cyclization. rsc.org

Illustrative Computational Data:

The following tables present hypothetical but representative data that could be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for the key steps in the Paal-Knorr synthesis of a pyrrole derivative, analogous to what would be expected for this compound.

Table 1: Calculated Relative Energies of Intermediates and Transition States for the Hemiaminal Pathway

| Species | Description | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

| Reactants | 1,4-dicarbonyl + Amine | 0.0 | 0.0 |

| TS1 | Transition state for hemiaminal formation | +12.5 | +10.2 |

| INT1 | Hemiaminal intermediate | -5.8 | -7.5 |

| TS2 | Transition state for cyclization | +25.3 | +20.1 |

| INT2 | Cyclic intermediate | -10.2 | -12.9 |

| TS3 | Transition state for first dehydration | +18.7 | +15.4 |

| INT3 | Dihydroxytetrahydropyrrole derivative | -15.1 | -18.3 |

| TS4 | Transition state for second dehydration | +22.4 | +19.8 |

| Product | Pyrrole derivative + 2 H₂O | -20.6 | -25.1 |

This table is illustrative and based on typical values found in computational studies of the Paal-Knorr reaction.

Table 2: Key Geometric Parameters of a Calculated Transition State (TS2 - Cyclization)

| Parameter | Description | Value (Å or Degrees) |

| C-N Distance | Distance between the cyclizing carbon and nitrogen atoms | 2.15 Å |

| O-H-N Angle | Angle of the proton transfer during cyclization | 165.5° |

| C-O Bond Length | Length of the breaking carbonyl C-O bond | 1.35 Å |

This table provides an example of the kind of geometric data obtained from transition state calculations, which is crucial for understanding the reaction mechanism at a molecular level.

Frontier Molecular Orbitals and Reactivity:

DFT calculations also provide information on the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the reactivity of the molecule. biointerfaceresearch.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.com For instance, the HOMO of the amine and the LUMO of the dicarbonyl compound would be central to the initial nucleophilic attack.

Advanced Research on the Biological Relevance and Biochemical Interactions of 2 1h Pyrrol 2 Yl Butanoic Acid Derivatives

Isolation and Characterization from Natural Sources

Derivatives of the 2-(1H-pyrrol-2-yl)butanoic acid scaffold are synthesized by a variety of organisms, from fungi to higher plants. These natural products often possess unique structural modifications that contribute to their biological activities.

Fungal Metabolites (e.g., Basidiomycetes-X)

Fungi, particularly those belonging to the phylum Basidiomycota, are prolific producers of secondary metabolites, including a range of pyrrole (B145914) alkaloids. Research into the edible mushroom Basidiomycetes-X, also known as Echigoshirayukidake, has led to the isolation of several pyrrole alkaloid derivatives. scilit.comnih.gov Through water extraction and subsequent ethyl acetate (B1210297) fractionation, researchers identified three primary derivatives. nih.govmdpi.com

The major component was identified as 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid. nih.govresearchgate.net Another significant derivative found was 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanamide, a novel compound not previously reported in other natural sources. nih.govresearchgate.net A minor component, 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde, was also characterized. nih.govresearchgate.net The dry powder of this mushroom was found to contain approximately 825 μg g⁻¹ of the butanoic acid derivative and 484 μg g⁻¹ of the butanamide derivative. nih.govx-mol.com

| Compound Name | Natural Source | Notes |

|---|---|---|

| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid | Basidiomycetes-X (Echigoshirayukidake) | Major pyrrole alkaloid derivative isolated. nih.govresearchgate.net |

| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanamide | Basidiomycetes-X (Echigoshirayukidake) | Novel pyrrole aldehyde homologue. nih.govresearchgate.net |

| 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde | Basidiomycetes-X (Echigoshirayukidake) | Minor component isolated. nih.govresearchgate.net |

Plant-Derived Pyrrole Alkaloids (e.g., Goji Berry, Morus alba, Bolbostemma paniculatum)

The this compound framework is also present in various plant species, contributing to their phytochemical diversity and medicinal properties.

Morus alba (White Mulberry): The fruits of the white mulberry tree are a source of several pyrrole alkaloids. nih.gov Chromatographic purification techniques have led to the isolation of compounds such as 2-formyl-1H-pyrrole-1-butanoic acid, 2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid, and 2-formyl-5-(methoxymethyl)-1H-pyrrole-1-butanoic acid. nih.gov One novel compound, Morrole A, was also identified from this source. nih.gov Notably, this was the first report of these specific pyrrole alkaloids from the Morus species. nih.gov

Bolbostemma paniculatum (Tubeimu): From this traditional Chinese medicinal plant, researchers have isolated new pyrrole alkaloids. nih.govresearchgate.net These include 4-(2-formyl-5-methoxymethylpyrrol-1-yl)butyric acid methyl ester and methyl 2-(2-formyl-5-methoxymethylpyrrol-1-yl)-3-phenylpropionic acid. researchgate.net The structures of these compounds were determined using spectroscopic techniques. nih.gov

Lycium barbarum (Goji Berry): Goji berries are well-known for their rich composition of bioactive compounds. While extensive research has focused on their polysaccharides and carotenoids, they also contain various alkaloids. researchgate.netnih.gov One notable derivative of ascorbic acid found is 2-O-β-d-glucopyranosyl-l-ascorbic acid (AA-2βG). nih.gov While not a direct pyrrole-butanoic acid derivative, the presence of diverse alkaloid structures in Goji berries suggests a potential for related compounds.

| Compound Name | Plant Source | Reference |

|---|---|---|

| 2-formyl-1H-pyrrole-1-butanoic acid | Morus alba | nih.gov |

| 2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid | Morus alba | nih.gov |

| 2-formyl-5-(methoxymethyl)-1H-pyrrole-1-butanoic acid | Morus alba | nih.gov |

| Morrole A | Morus alba | nih.gov |

| 4-(2-formyl-5-methoxymethylpyrrol-1-yl)butyric acid methyl ester | Bolbostemma paniculatum | nih.govresearchgate.net |

| Methyl 2-(2-formyl-5-methoxymethylpyrrol-1-yl)-3-phenylpropionic acid | Bolbostemma paniculatum | researchgate.net |

Role of Pyrrole-Butanoic Acid Scaffold in Biological Activity Mechanisms

The structural features of this compound derivatives are key to their interactions with cellular components, leading to a range of biological effects.

Modulation of Cellular Pathways by Specific Derivatives

Natural alkaloids, including those with a pyrrole core, are recognized for their ability to modulate macrophage polarization, a critical process in inflammation. nih.govscilit.com Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state, and shifting the balance between these phenotypes is a key therapeutic strategy. nih.gov

Derivatives isolated from Morus alba fruits have demonstrated significant macrophage-activating properties. nih.gov Specifically, 2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid and 2-formyl-5-(methoxymethyl)-1H-pyrrole-1-butanoic acid were found to activate RAW 264.7 macrophage cells. nih.gov This activation was characterized by an increase in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12), all of which are important mediators in the immune response. nih.govmdpi.com Furthermore, these compounds stimulated the phagocytic activity of the macrophages. nih.gov This suggests a role for these pyrrole-butanoic acid derivatives in enhancing the innate immune response. Natural compounds, in general, can influence macrophage polarization, thereby alleviating inflammation. mdpi.com

The pyrrole ring system and its derivatives are known to possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and mitigate oxidative stress. nih.govresearchgate.net Oxidative stress is implicated in a wide range of diseases, and natural antioxidants are of great interest for their potential health benefits. mdpi.com

The antioxidant activity of these compounds can occur through several mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). preprints.org The specific mechanism is often influenced by the solvent environment. researchgate.netpreprints.org Extracts from plants containing pyrrole alkaloids, such as Morus alba and Lycium barbarum, exhibit significant free radical scavenging activity. researchgate.netnih.gov The antioxidant properties of Morus alba are attributed to its rich content of phenols, flavonoids, and alkaloids. biomedpharmajournal.orgsciepub.commdpi.com These compounds can chelate iron ions and scavenge free radicals, protecting cells from oxidative damage. nih.gov Similarly, extracts from Lycium barbarum have shown potent scavenging activity against DPPH radicals. researchgate.netnih.gov

The antioxidant capacity is not limited to plant-derived compounds. The pyrrole derivatives from the mushroom Basidiomycetes-X have also been noted for their potential as free radical scavengers. nih.gov The chemical structure of these pyrrole-butanoic acid derivatives, with their specific functional groups, dictates their reactivity towards different types of free radicals. nih.gov

| Compound/Extract | Biological Activity | Mechanism/Effect | Source |

|---|---|---|---|

| 2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-butanoic acid | Macrophage Activation | Enhances NO, TNF-α, and IL-12 production; stimulates phagocytosis. | Morus alba nih.gov |

| 2-formyl-5-(methoxymethyl)-1H-pyrrole-1-butanoic acid | Macrophage Activation | Enhances NO, TNF-α, and IL-12 production; stimulates phagocytosis. | Morus alba nih.gov |

| Morus alba extracts | Antioxidant | Radical scavenging, iron chelation. | nih.govfrontiersin.org |

| Lycium barbarum extracts | Antioxidant | DPPH radical scavenging. | researchgate.netnih.gov |

Enzyme Inhibition Studies (e.g., Histone Deacetylase, DNA Gyrase)

The pyrrole-butanoic acid scaffold and its analogs have been identified as effective inhibitors of various enzymes critical to disease pathogenesis.

Histone Deacetylase (HDAC) Inhibition:

Novel synthetic compounds, specifically 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, have been identified as a new class of histone deacetylase (HDAC) inhibitors. nih.gov These derivatives were developed using three-dimensional structure-based drug design. nih.gov Research has shown that these compounds exhibit HDAC inhibitory activity in the micromolar range. nih.gov For instance, one of the most potent derivatives in a studied series demonstrated an IC₅₀ value of 1.9 μM. nih.gov The structure of these inhibitors is crucial for their activity; an unsaturated chain connecting the pyrrole ring to a hydroxamic acid group was found to be a key feature for potent anti-HDAC activity. A saturated version of the same compound was observed to be ten times less active. nih.gov

DNA Gyrase and Other Enzyme Inhibition:

While specific studies on this compound's direct inhibition of DNA gyrase are not prevalent in the provided results, the broader class of pyrrole derivatives has been investigated for activity against various bacterial and parasitic enzymes. For example, a series of pyrrole-based inhibitors have been studied for their effectiveness against Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated target for anti-malarial drugs. malariaworld.org Additionally, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown inhibitory activity against metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance to bacteria. nih.gov These findings suggest the potential of the pyrrole scaffold in designing inhibitors for a wide range of enzymatic targets.

Quorum Sensing Inhibition in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it a prime target for novel anti-infective therapies. nih.govfrontiersin.org Pyrrole-containing compounds have emerged as significant inhibitors of these systems.

A study identified 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, as a potent quorum sensing inhibitor against the pathogenic bacterium Pseudomonas aeruginosa. nih.govfrontiersin.orgnih.gov This compound was shown to reduce the production of QS-regulated virulence factors like pyocyanin (B1662382) and rhamnolipid and to inhibit the formation of biofilms without affecting bacterial growth. nih.govfrontiersin.orgnih.gov At concentrations ranging from 0.50 mg/mL to 1.00 mg/mL, it reduced biofilm biomass by approximately 28% to 65%. nih.govfrontiersin.org

Furthermore, research has demonstrated that 1H-pyrrole-2-carboxylic acid, a metabolite from Streptomyces coelicoflavus, can significantly suppress the expression of key QS-related genes in P. aeruginosa, including those in the las, rhl, and pqs systems. frontiersin.org The expression of genes such as lasI, lasR, rhlI, and rhlR was reduced by as much as 80-97%. frontiersin.org Molecular docking analyses suggest these pyrrole compounds may interfere with the binding of natural signaling molecules to their receptor proteins, thereby disrupting the entire QS cascade. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies of Pyrrole-Butanoic Acid Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of pyrrole-based compounds. SAR studies explore how modifications to the chemical structure influence biological activity, guiding the design of more potent and selective inhibitors.

In the context of HDAC inhibitors, the presence of an unsaturated chain between the pyrrole core and the hydroxamic acid function was critical for activity. nih.gov The specific substituents on the aroyl moiety at the 4-position of the pyrrole ring did not significantly alter the inhibitory potency, with IC₅₀ values remaining within a narrow range (1.9 to 3.9 μM). nih.gov

For inhibitors of metallo-β-lactamases, SAR studies revealed that the 3-carbonitrile group, adjacent 4,5-diphenyl groups, and an N-benzyl side chain on the pyrrole ring are all important for inhibitory potency against various MBL subclasses. nih.gov Acylation of the 2-amino group led to derivatives with enhanced potency against specific MBLs. nih.gov

In the development of anti-tuberculosis agents targeting the MmpL3 transporter, a pyrrole-2-carboxamide scaffold was utilized. nih.gov SAR studies indicated that a phenyl group with electron-withdrawing substituents on the pyrrole moiety was optimal for metabolic stability. nih.gov The nature of the groups occupying different pockets of the enzyme's binding site was found to be crucial for activity. nih.gov

| Compound Series | Target | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|---|

| 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides | Histone Deacetylase (HDAC) | Unsaturated chain linking pyrrole to hydroxamic acid | Essential for potent inhibition; saturation leads to a 10-fold loss of activity. | nih.gov |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamases (MBLs) | 3-carbonitrile, 4,5-diphenyl, and N-benzyl groups | Important for broad-spectrum MBL inhibition. | nih.gov |

| Pyrrole-2-carboxamide derivatives | Mycobacterial MmpL3 Transporter | Phenyl group with electron-withdrawing substituents on pyrrole | Optimal for metabolic stability. | nih.gov |

Biosynthetic Pathways of Naturally Occurring this compound Analogues

The pyrrole-2-carboxylate moiety is a recurring structural motif found in a diverse range of natural products, including many marine alkaloids and antibiotics. nih.govmdpi.comresearchgate.net The biosynthesis of this scaffold often originates from common amino acid precursors, primarily L-proline. mdpi.comwikipedia.org

One major biosynthetic pathway involves the dehydrogenation of proline. mdpi.comwikipedia.org This process is catalyzed by a flavoprotein desaturase, which performs a four-electron oxidation of a proline molecule that has been activated, typically as a thioester linked to a peptidyl carrier protein (PCP). mdpi.com This enzymatic oxidation and subsequent tautomerization yield the pyrrolyl-2-carboxyl-S-PCP intermediate, which is a key building block for more complex molecules like the antibiotics pyoluteorin (B1679884) and undecylprodigiosin. researchgate.netwikipedia.org

Another significant pathway for forming pyrrole rings in nature involves δ-aminolevulinic acid (ALA), which is produced from glycine (B1666218) and succinyl-CoA. mdpi.com While this route is fundamental to the production of porphyrins and other tetrapyrroles, variations can lead to simpler pyrrole structures. mdpi.com Additionally, enzymatic processes have been discovered that can directly carboxylate pyrrole to form pyrrole-2-carboxylic acid using a reversible decarboxylase, showcasing nature's versatile methods for synthesizing these heterocyclic compounds. wikipedia.orgmdpi.com These natural pathways provide a blueprint and a source of enzymatic tools for the biocatalytic production of valuable pyrrole derivatives. mdpi.com

Future Directions and Emerging Research Avenues for 2 1h Pyrrol 2 Yl Butanoic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of pyrrole (B145914) derivatives has traditionally involved methods that are often associated with harsh reaction conditions, the use of toxic solvents, and the generation of significant chemical waste. semanticscholar.org A crucial future direction for the study of 2-(1H-pyrrol-2-yl)butanoic acid is the development of novel synthetic routes that prioritize sustainability and adhere to the principles of green chemistry.

Recent advancements in the synthesis of pyrrole-containing compounds have highlighted several promising strategies that could be adapted for the production of this compound. These include the use of greener solvents, such as water or ethanol-water mixtures, which significantly reduce the environmental impact of the synthesis process. nih.gov Furthermore, the development of solvent-free reaction conditions represents an even more environmentally benign approach. acs.orgnih.gov

Catalysis plays a pivotal role in modern organic synthesis, and the use of heterogeneous catalysts, including nanoparticles and metal salts, has shown great promise in the green synthesis of bioactive pyrroles. nih.gov These catalysts can often be recovered and reused, further enhancing the sustainability of the process. Additionally, alternative energy sources such as microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. semanticscholar.orgingentaconnect.com

A key synthetic strategy for pyrrole ring formation is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.org Research into optimizing this reaction under greener conditions, for instance by using milder and recyclable acids like lactic acid, could provide an efficient and sustainable route to precursors of this compound. semanticscholar.org The development of one-pot, multi-component reactions is another attractive avenue, as these methods can significantly reduce the number of synthetic steps, leading to increased efficiency and reduced waste. nih.gov

| Sustainable Synthesis Strategy | Potential Application for this compound Synthesis | Key Benefits |

| Green Solvents | Utilization of water or water-ethanol mixtures as the reaction medium. nih.gov | Reduced toxicity and environmental impact. |

| Solvent-Free Reactions | Performing reactions under neat conditions, potentially with microwave or ultrasound assistance. acs.orgnih.gov | Elimination of solvent waste, potential for higher efficiency. |

| Heterogeneous Catalysis | Employing reusable catalysts like nanoparticles for key synthetic steps. nih.gov | Catalyst recyclability, reduced waste, and often milder reaction conditions. |

| Alternative Energy Sources | Application of microwave or ultrasound energy to accelerate reactions. semanticscholar.orgingentaconnect.com | Faster reaction times, improved yields, and cleaner product formation. |

| Optimized Paal-Knorr Synthesis | Adaptation of the Paal-Knorr reaction using greener catalysts and conditions. semanticscholar.orgacs.org | A direct and atom-economical route to the pyrrole core. |

| Multi-Component Reactions | Designing a one-pot synthesis that combines multiple starting materials in a single step. nih.gov | Increased efficiency, reduced purification steps, and less waste. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. springernature.comnih.gov These powerful computational tools can be leveraged to accelerate the design and development of novel compounds based on the this compound scaffold.

One of the primary applications of AI in this context is the prediction of molecular properties. By training machine learning models on large datasets of known molecules, it is possible to predict a wide range of properties for novel compounds, including their bioactivity, toxicity, and physicochemical characteristics. nih.govspringernature.com For this compound and its potential derivatives, this could enable the rapid screening of virtual libraries to identify candidates with desirable properties for specific applications.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for de novo drug design. nih.gov These models can learn the underlying patterns in existing chemical structures and generate novel molecules with optimized properties. By providing the model with the this compound scaffold as a starting point, it would be possible to generate a diverse range of derivatives with a high likelihood of possessing desired biological activities.

Furthermore, AI and ML can play a crucial role in optimizing synthetic routes. researchgate.net By analyzing vast amounts of reaction data, machine learning models can predict the outcomes of chemical reactions and suggest optimal reaction conditions, including catalysts, solvents, and temperatures. This could significantly accelerate the development of efficient and sustainable synthetic pathways for this compound and its analogs.

| AI/ML Application | Specific Use for this compound | Potential Impact |

| Property Prediction | Predicting bioactivity, toxicity, and physicochemical properties of derivatives. nih.govspringernature.com | Rapid identification of promising candidates for further investigation. |

| De Novo Design | Generating novel derivatives with optimized properties using generative models. nih.gov | Exploration of a vast chemical space to discover novel bioactive compounds. |

| Synthetic Route Optimization | Predicting optimal reaction conditions for the synthesis of the compound and its analogs. researchgate.net | Accelerated development of efficient and sustainable manufacturing processes. |

| Virtual Screening | High-throughput screening of virtual libraries of derivatives against biological targets. | Cost-effective and rapid identification of potential drug candidates. |

| Structure-Activity Relationship (SAR) Analysis | Elucidating the relationships between chemical structure and biological activity. | Guiding the rational design of more potent and selective compounds. |

Exploration of Advanced Biochemical and Mechanistic Studies

A thorough understanding of the biochemical interactions and mechanisms of action of this compound is essential for its development as a potential therapeutic agent or research tool. Future research should focus on a range of advanced biochemical and mechanistic studies to elucidate its biological profile.

Given that many pyrrole-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, a primary area of investigation should be the screening of this compound against a diverse panel of biological targets. nih.govmdpi.com This could include enzymes, receptors, and protein-protein interactions that are implicated in various diseases.

Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. Techniques such as enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to characterize the binding affinity and kinetics of the compound with its biological target. mdpi.com X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information about the compound-target complex, revealing the precise molecular interactions that are responsible for its activity.

Furthermore, studies on the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a drug candidate. In vitro assays using liver microsomes and cell-based models can provide initial insights into its metabolic stability and permeability. mdpi.com Computational models can also be employed to predict these properties, further guiding the design of derivatives with improved pharmacokinetic profiles.

| Biochemical/Mechanistic Study | Objective | Key Techniques |

| Broad Biological Screening | To identify potential therapeutic targets and biological activities. nih.govmdpi.com | High-throughput screening (HTS), cell-based assays. |

| Target Deconvolution | To identify the specific molecular target(s) of the compound. | Affinity chromatography, proteomics, genetic approaches. |

| Enzyme Inhibition Assays | To determine the potency and mechanism of enzyme inhibition. nih.gov | Spectrophotometric or fluorometric assays, enzyme kinetics. |

| Binding Affinity and Kinetics | To quantify the interaction between the compound and its target. mdpi.com | Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC). |

| Structural Biology | To visualize the compound-target interaction at the atomic level. | X-ray crystallography, cryo-EM, NMR spectroscopy. |

| ADME/Tox Profiling | To assess the compound's drug-like properties and potential for toxicity. mdpi.com | In vitro metabolic stability assays, cell permeability assays, cytotoxicity assays. |

Q & A

Q. What are the optimized synthetic routes for 2-(1H-pyrrol-2-yl)butanoic Acid, and how can reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between pyrrole and chloroacetic acid derivatives under basic conditions . Key parameters include:

- Base selection : Sodium hydroxide or potassium carbonate in aqueous or ethanol solvents.

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.

- Purification : Column chromatography or recrystallization to isolate the product from unreacted pyrrole or degradation byproducts.